Cas no 1037559-82-2 ((1R,2S,5S)-6,6-Dimethyl-3-azabicyclo3.1.0hexane-2-carbonitrile)

(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo3.1.0hexane-2-carbonitrile structure
1037559-82-2 structure
商品名:(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo3.1.0hexane-2-carbonitrile
CAS番号:1037559-82-2
MF:C8H12N2
メガワット:136.19
CID:5065124

(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo3.1.0hexane-2-carbonitrile 化学的及び物理的性質

名前と識別子

    • (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo3.1.0hexane-2-carbonitrile
    • インチ: 1S/C8H12N2/c1-8(2)5-4-10-6(3-9)7(5)8/h5-7,10H,4H2,1-2H3/t5-,6+,7-/m0/s1
    • InChIKey: ZLISHYOBWCRHFE-XVMARJQXSA-N
    • ほほえんだ: C1(C)([C@@H]2[C@@H](C#N)NC[C@H]12)C

(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo3.1.0hexane-2-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D891225-10mg
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile
1037559-82-2
10mg
$2113.00 2023-05-18
TRC
D891225-5mg
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile
1037559-82-2
5mg
$1120.00 2023-05-18
TRC
D891225-75mg
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile
1037559-82-2
75mg
$ 12800.00 2023-09-07
TRC
D891225-1mg
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile
1037559-82-2
1mg
$236.00 2023-05-18

(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo3.1.0hexane-2-carbonitrile 関連文献

(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo3.1.0hexane-2-carbonitrileに関する追加情報

Research Brief on (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile (CAS: 1037559-82-2)

The compound (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile (CAS: 1037559-82-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the role of (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile as a key intermediate in the synthesis of novel antiviral and anticancer agents. The compound's bicyclic scaffold, featuring a nitrile functional group, offers a versatile platform for further chemical modifications, enabling the development of targeted therapies. Researchers have employed advanced synthetic methodologies, including asymmetric catalysis and ring-closing metathesis, to optimize the yield and enantiomeric purity of this compound.

In vitro and in vivo studies have demonstrated the compound's promising biological activity. For instance, it has shown inhibitory effects against specific viral proteases, suggesting its potential as an antiviral agent. Additionally, preliminary data indicate that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines, with minimal effects on normal cells. These findings underscore the compound's potential as a lead structure for further drug development.

Mechanistic studies have begun to elucidate the molecular interactions underlying the compound's biological effects. Structural analyses, including X-ray crystallography and molecular docking simulations, have revealed that the compound binds to specific active sites of target proteins, disrupting their function. Such insights are critical for the rational design of more potent and selective derivatives.

Despite these promising results, challenges remain in the clinical translation of (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further optimization and preclinical testing. Collaborative efforts between academia and industry are essential to advance this compound toward clinical trials.

In conclusion, (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile represents a promising candidate for the development of novel therapeutics. Its unique structural features and demonstrated biological activity make it a valuable subject of ongoing research. Future studies should focus on optimizing its pharmacological properties and exploring its potential in combination therapies.

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd